

NVS-CECR2-1 off-target effects BRD9 BRD7 selectivity

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Compound Focus: Nvs-cecr2-1

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Selectivity Profile & Off-Target Data

The core quantitative data on the selectivity of **NVS-CECR2-1** is summarized in the table below. This data is crucial for understanding its potential off-target effects [1].

Target	Affinity (IC ₅₀ or Kd)	Notes
CECR2	IC ₅₀ = 47 nM; Kd = 80 nM	Primary, high-affinity target [2] [1].
BRD9	IC ₅₀ = 2.3 μM	~49-fold less potent than for CECR2 [1].
BRD7	IC ₅₀ = 5.5 μM	~117-fold less potent than for CECR2 [1].
BRD4	IC ₅₀ > 37 μM	Highly selective over BET family [1].

The cellular activity of **NVS-CECR2-1** is complex. Studies show it effectively inhibits chromatin binding of its intended target, CECR2, and exhibits cytotoxic activity in various cancer cell lines [3]. However, a key finding is that this cytotoxicity occurs through both **CECR2-dependent and CECR2-independent mechanisms** [3]. This provides functional evidence that off-target effects likely contribute to the observed cellular phenotypes.

Troubleshooting & Experimental Design Guide

To ensure your experimental results are interpreted correctly, consider the following guidance to mitigate concerns around off-target activity.

FAQ: How can I confirm that my observed phenotype is due to CECR2 inhibition and not off-target effects?

The most robust strategy is to use complementary experimental approaches:

- **Employ a genetic control:** Use siRNA or CRISPR-Cas9 to knock down or knock out CECR2 in your cell model. If the phenotype observed with **NVS-CECR2-1** treatment is not replicated with genetic suppression of CECR2, this strongly suggests the phenotype is driven by off-target effects [3] [4].
- **Utilize a negative control compound:** Whenever possible, include a structurally related but inactive "negative control" compound in your experiments. This helps identify effects caused by the chemical scaffold itself rather than target engagement.
- **Correlate potency with target engagement:** Perform dose-response experiments. The potency (IC_{50}/EC_{50}) of the observed cellular effect should align with the binding affinity (K_d) for CECR2 (i.e., in the nanomolar range). Effects occurring primarily at high micromolar concentrations are more likely to be driven by off-target binding to BRD7/BRD9 or other unknown proteins [3] [5].

FAQ: At what concentration should I use NVS-CECR2-1 to minimize off-target risks?

- For a pure on-target effect, you should use the **lowest effective concentration** that demonstrates efficacy in your cellular target engagement assay (e.g., disrupting chromatin localization of CECR2) [3].
- The literature often uses concentrations between **1 to 5 μ M** in cellular assays to study phenotypic outcomes [3]. However, be aware that at these concentrations, particularly above 1-2 μ M, partial inhibition of BRD9 and BRD7 is possible based on the reported IC_{50} values. Any conclusions drawn should be cautious and supported by the control experiments mentioned above.

Key Experimental Protocols

For your reference, here are summaries of key methodologies used in the literature to validate **NVS-CECR2-1** activity.

Chromatin Fractionation Assay This assay is used to demonstrate direct target engagement in cells by showing that the inhibitor displaces CECR2 from chromatin [3].

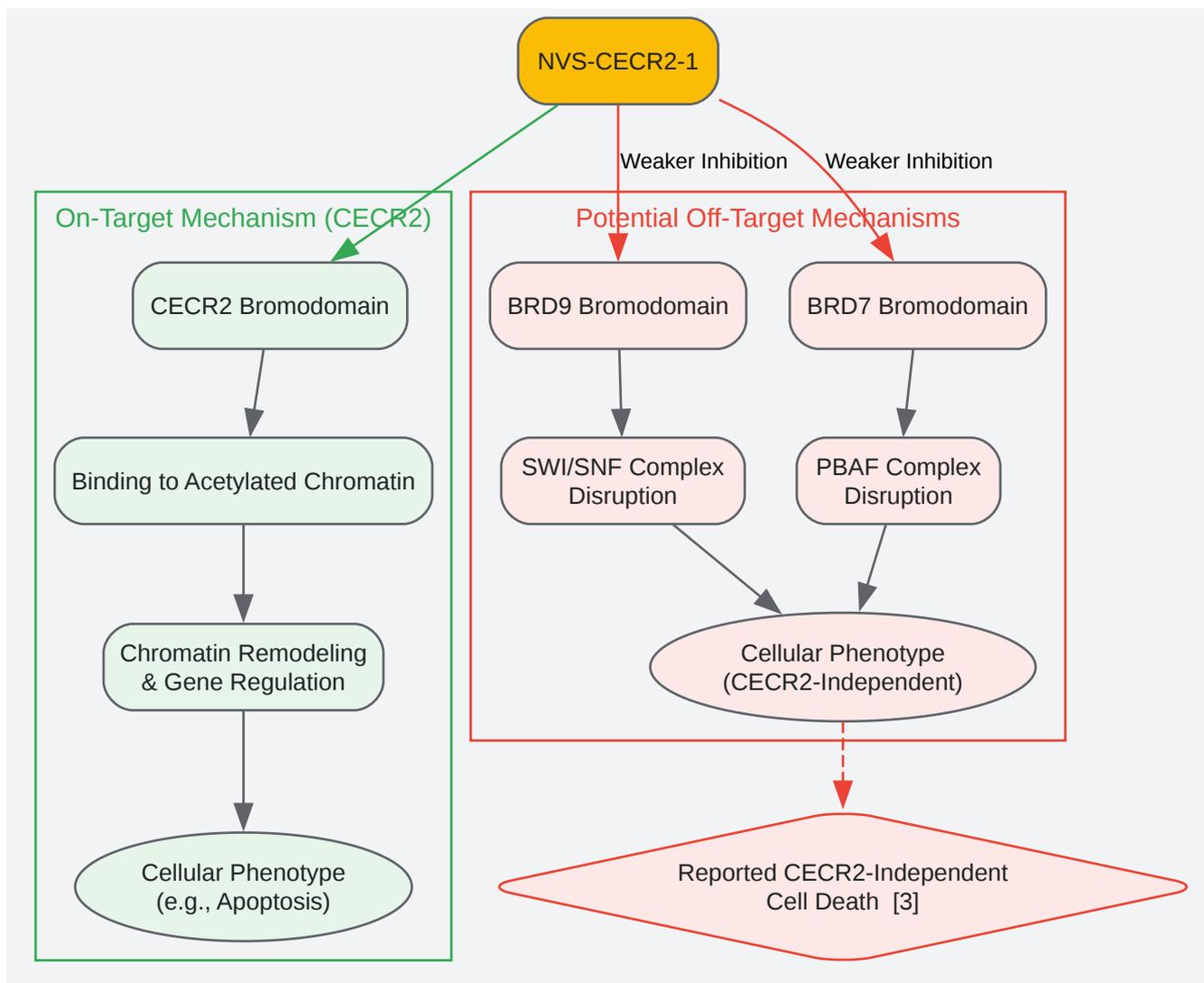
- **Treat cells** with **NVS-CECR2-1** (e.g., 5-15 μM for 2 hours).
- **Fractionate cell lysates** into soluble (chromatin-unbound) and insoluble (chromatin-bound) fractions.
- **Analyze fractions** by immunoblotting using a CECR2-specific antibody. Successful on-target engagement is indicated by a dose-dependent decrease of CECR2 in the chromatin-bound fraction and a corresponding increase in the soluble fraction [3].

Fluorescence Recovery After Photobleaching (FRAP) Assay This live-cell assay measures the mobility of CECR2 within the nucleus, which increases when it is displaced from chromatin [6].

- **Express a fluorescently tagged CECR2** (e.g., CECR2-GFP) in cells.
- **Pre-treat cells** with **NVS-CECR2-1** (e.g., 1-5 μM for 1 hour).
- **Bleach a nuclear region** with a laser and monitor the fluorescence recovery over time.
- **Calculate the half-time of recovery.** A shorter half-time recovery in treated cells indicates that CECR2 is more mobile, confirming that the compound is effectively blocking its interaction with chromatin [6].

Pathways & Mechanisms

The following diagram illustrates the documented on-target and potential off-target mechanisms of **NVS-CECR2-1** action based on current research, integrating the pathways through which it exerts its effects.



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It's important to note that much of the core characterization data for **NVS-CECR2-1**, including its selectivity profile, comes from studies conducted around 2020 or earlier [3] [7] [1]. The field of bromodomain biology is advancing rapidly, so I recommend consulting recent literature for any new findings.

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